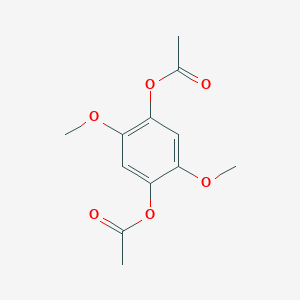
2,5-Dimethoxyhydroquinone diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxyhydroquinone diacetate is an organic compound that belongs to the class of hydroquinones Hydroquinones are a type of phenol derivative characterized by the presence of two hydroxyl groups attached to a benzene ring In this specific compound, the hydroxyl groups are replaced by methoxy groups, and the compound is further acetylated to form diacetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyhydroquinone diacetate typically involves the acetylation of 2,5-dimethoxyhydroquinone. One common method is the reaction of 2,5-dimethoxyhydroquinone with acetic anhydride in the presence of an acidic catalyst. The reaction proceeds as follows:
Starting Material: 2,5-dimethoxyhydroquinone
Reagent: Acetic anhydride
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Reaction Conditions: The reaction mixture is heated to facilitate the acetylation process.
The product, this compound, is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of acetic anhydride to a reactor containing 2,5-dimethoxyhydroquinone and an acidic catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxyhydroquinone diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diacetate back to the corresponding hydroquinone derivative.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Organic Synthesis
DMHQDA is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and functionalization reactions makes it valuable in synthetic pathways.
- Oxidation Reactions : DMHQDA can be oxidized to form quinones, which are important in the synthesis of dyes and pharmaceuticals.
- Functionalization : The compound can participate in electrophilic aromatic substitutions, allowing for the introduction of various functional groups into aromatic systems.
Pharmaceutical Applications
The pharmaceutical industry exploits DMHQDA for its potential therapeutic properties.
- Antioxidant Activity : Studies have shown that DMHQDA exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Drug Development : DMHQDA derivatives are being explored for their potential use in drug formulations aimed at treating conditions such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways .
Material Science
In material science, DMHQDA is investigated for its role in polymer chemistry and nanotechnology.
- Polymer Synthesis : The compound can be used as a monomer or cross-linking agent in the production of polymers with enhanced thermal and mechanical properties.
- Nanocomposites : Research indicates that incorporating DMHQDA into nanocomposite materials can improve their electrical and thermal conductivity, making them suitable for electronic applications.
Case Studies
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxyhydroquinone diacetate involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone, 2,5-dimethoxy-: The non-acetylated form of the compound.
Hydroquinone, 2,5-diacetoxy-: Another acetylated derivative with different substitution patterns.
1,4-Diacetoxybenzene: A structurally similar compound with acetoxy groups at different positions.
Uniqueness
2,5-Dimethoxyhydroquinone diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
14786-37-9 |
|---|---|
Formule moléculaire |
C12H14O6 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
(4-acetyloxy-2,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H14O6/c1-7(13)17-11-5-10(16-4)12(18-8(2)14)6-9(11)15-3/h5-6H,1-4H3 |
Clé InChI |
MTULFFCSNLBUSM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
Synonymes |
2,5-Dimethoxy-1,4-benzenediol diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















